(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hcl
Description
Properties
CAS No. |
2250243-48-0 |
|---|---|
Molecular Formula |
C9H13BrClNO |
Molecular Weight |
266.56 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
DECHGDBCEXBSSA-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](CO)N)Br.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated resolution processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: 2-(4-Bromo-3-methylphenyl)acetone.
Reduction: 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-amine.
Substitution: 2-Amino-2-(4-hydroxy-3-methylphenyl)ethan-1-OL.
Scientific Research Applications
®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ethanolamine Derivatives
(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride
- Molecular Formula: C₁₀H₁₆ClNOS
- Molecular Weight : 233.75 g/mol
- Key Features : Replaces the bromo and methyl groups with an ethylthio (-S-C₂H₅) substituent. The ethylthio group increases lipophilicity compared to the bromo-methyl combination but may reduce electrophilic reactivity.
- Applications : Used in chiral ligand synthesis and pharmaceutical intermediates. The hydrochloride salt ensures improved solubility, similar to the target compound .
(R)-2-Bromo-1-(4-fluorophenyl)ethanol
- Molecular Formula : C₈H₈BrFO
- Molecular Weight : 219.05 g/mol
- Key Features: Contains a bromo-fluorophenyl group but lacks the amino group, making it a primary alcohol rather than an ethanolamine.
- Synthesis: Prepared via asymmetric reduction of 2-bromo-4'-fluoroacetophenone, highlighting the importance of stereocontrol in similar compounds .
Aryl Ketone Precursors
2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one
- Molecular Formula : C₉H₇Br₂O
- Molecular Weight : 307.96 g/mol
- Key Features: A diketone precursor to ethanolamines. Bromination at the 4-position and a methyl group at the 3-position mirror the substituents in the target compound but lack the amino-alcohol functionality.
- Synthesis: Produced via bromination of substituted acetophenones using Br₂ in Et₂O, a method applicable to analogous compounds .
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495)
- Molecular Formula : C₁₄H₁₁N₂S
- Molecular Weight : 239.32 g/mol
- Key Features: Shares the 4-amino-3-methylphenyl moiety but incorporates a benzothiazole ring instead of ethanolamine. Exhibits potent antitumor activity via CYP1A1 induction, suggesting that the 4-amino-3-methylphenyl group may play a role in enzyme interaction.
- Metabolism : Metabolized to 6-hydroxy derivatives, highlighting the importance of substituent positioning for bioactivity .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₁BrClNO | 276.55 | 4-Bromo-3-methylphenyl | Ethanolamine HCl | Chiral intermediate, pharmaceutical use |
| (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol HCl | C₁₀H₁₆ClNOS | 233.75 | 4-Ethylthiophenyl | Ethanolamine HCl | Ligand synthesis, improved solubility |
| (R)-2-Bromo-1-(4-fluorophenyl)ethanol | C₈H₈BrFO | 219.05 | 4-Fluorophenyl | Primary alcohol | Asymmetric synthesis precursor |
| 2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one | C₉H₇Br₂O | 307.96 | 4-Bromo-3-methylphenyl | Ketone | Precursor to ethanolamines |
| 2-(4-Amino-3-methylphenyl)benzothiazole | C₁₄H₁₁N₂S | 239.32 | 4-Amino-3-methylphenyl | Benzothiazole | Antitumor agent, CYP1A1 inducer |
Key Findings and Implications
Substituent Effects: Bromo vs. Ethylthio/Fluoro: Bromine increases molecular weight and lipophilicity, whereas fluorine enhances electronegativity. Ethylthio groups may improve metabolic stability compared to halogens.
Functional Group Influence: Ethanolamine HCl salts (target compound and ) exhibit superior solubility compared to neutral alcohols () or ketones (). The amino group in ethanolamines enables protonation, enhancing interaction with biological membranes or enzymes .
Synthetic Considerations: Bromination of acetophenones () is a critical step for precursors. Asymmetric reduction or resolution is required to achieve the (R)-configuration .
Biological Activity
(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride, a chiral compound with the molecular formula C9H13BrClNO and a molecular weight of 266.56 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxyl group, an amino group, and a bromine-substituted aromatic ring. The presence of these functional groups allows for diverse interactions with biological targets, such as enzymes and receptors. The compound's chirality contributes to its unique biological activity compared to its enantiomers.
The biological activity of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride is primarily attributed to its ability to modulate neurotransmission and metabolic processes. Its structural characteristics suggest potential interactions with:
- Dopamine Receptors : Similar compounds have been studied for their agonistic effects on dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders .
- Enzymatic Activity : The hydroxyl and amino groups facilitate hydrogen bonding, potentially influencing enzyme kinetics and signaling pathways.
Table 1: Summary of Biological Activity Studies
Case Studies
- Dopamine Receptor Agonists : In a high-throughput screening study, compounds similar to (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride were identified as selective D3 receptor agonists. These findings suggest that the compound could be explored for its potential in managing dopamine-related disorders .
- Pharmacokinetic Profiles : A study on pharmacokinetics revealed that compounds with similar structures demonstrated favorable absorption characteristics in vivo. For instance, one analog showed a bioavailability of 74% in mouse models, indicating that (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride might also possess advantageous pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
